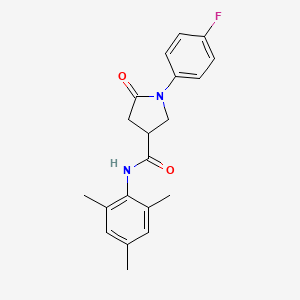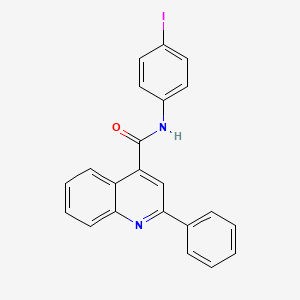![molecular formula C23H28N2O3S B11179226 N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11179226.png)
N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE: is an organic compound with the molecular formula C16H23NO2S It is a benzamide derivative, characterized by the presence of a cyclohexyl group and a methoxyethylsulfanyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoyl chloride with an amine, such as cyclohexylamine, under basic conditions.
Introduction of the Methoxyethylsulfanyl Group: The next step involves the introduction of the methoxyethylsulfanyl group. This can be achieved by reacting the benzamide intermediate with 2-methoxyethylthiol in the presence of a suitable catalyst.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the pure N-CYCLOHEXYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-CYCLOHEXYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethylsulfanyl group can form hydrogen bonds or hydrophobic interactions with the target, leading to inhibition or modulation of its activity. The benzamide core can also interact with the target through π-π stacking or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2-[(2-METHOXYBENZOYL)(METHYL)AMINO]BENZAMIDE: Similar structure but with a methoxybenzoyl group instead of a methoxyethylsulfanyl group.
N-CYCLOHEXYL-2-[(2-METHOXYBENZOYL)AMINO]BENZAMIDE: Similar structure but lacks the methyl group on the benzamide core.
Uniqueness
N-CYCLOHEXYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE is unique due to the presence of the methoxyethylsulfanyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C23H28N2O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C23H28N2O3S/c1-28-15-16-29-21-14-8-6-12-19(21)23(27)25-20-13-7-5-11-18(20)22(26)24-17-9-3-2-4-10-17/h5-8,11-14,17H,2-4,9-10,15-16H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
RCDWZXPQRCNMGW-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11179152.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179160.png)
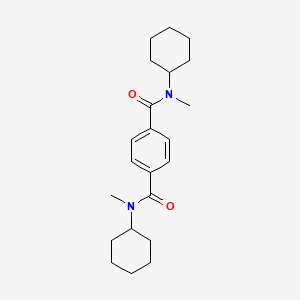
![2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179163.png)
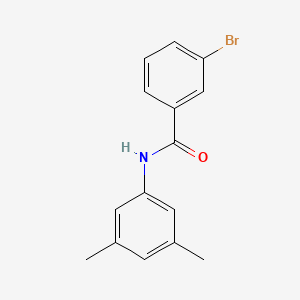
![Methyl 8-(3-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-(methoxymethyl)pyrazolo[3,2-C][1,2,4]triazine-3-carboxylate](/img/structure/B11179173.png)
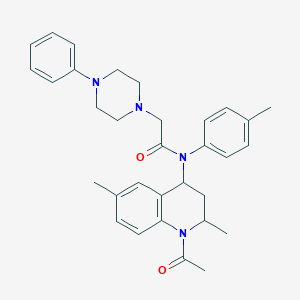
![(2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(4-ethylphenyl)prop-2-enenitrile](/img/structure/B11179187.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11179192.png)
![2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B11179201.png)
![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide](/img/structure/B11179210.png)
